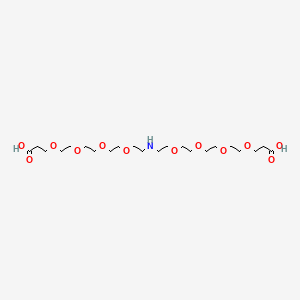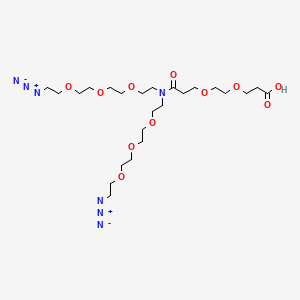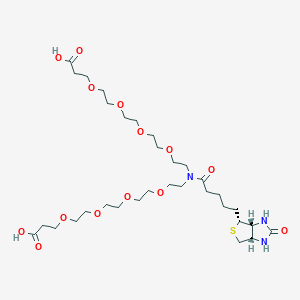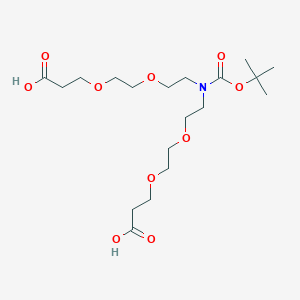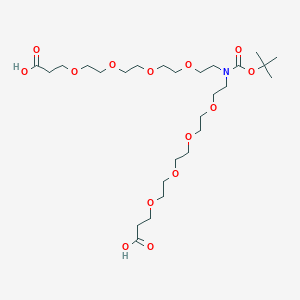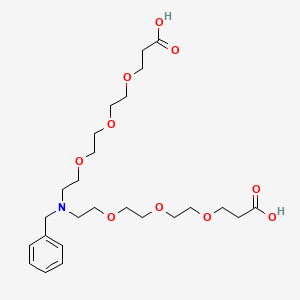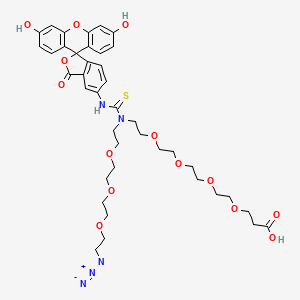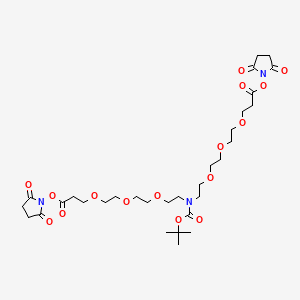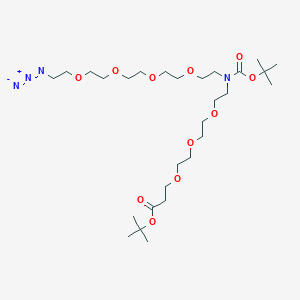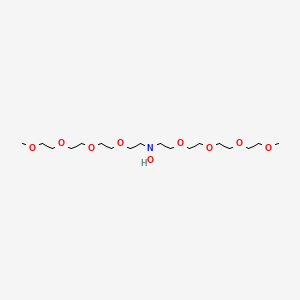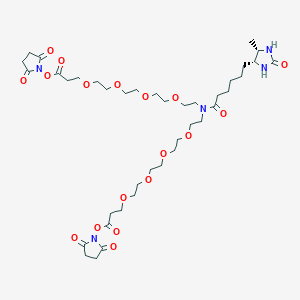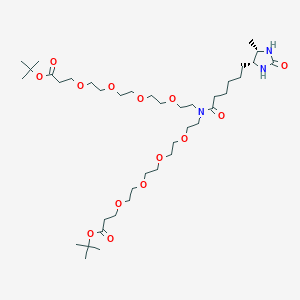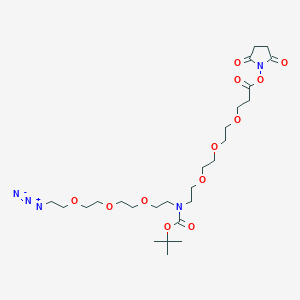
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: is a multifunctional compound widely used in biochemical and pharmaceutical research. It is a branched polyethylene glycol (PEG) derivative featuring an azide group, a Boc-protected amine, and an NHS ester. These functional groups make it highly versatile for applications in click chemistry, bioconjugation, and PEGylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester typically involves several key steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
NHS Ester Formation: The final step involves the reaction of the PEGylated compound with N-hydroxysuccinimide (NHS) and a carbodiimide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as chromatography and crystallization to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds, commonly used in bioconjugation.
Deprotection: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
CuAAC Reactions: Typically use copper sulfate and sodium ascorbate as catalysts.
Amide Bond Formation: Often performed in the presence of a base like triethylamine (TEA) in an organic solvent such as dimethylformamide (DMF).
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Derivatives: From click chemistry reactions.
Amide-Linked Conjugates: From reactions with primary amines.
Free Amine Derivatives: After Boc deprotection.
Scientific Research Applications
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is extensively used in various fields:
Chemistry: As a linker in the synthesis of complex molecules and polymers.
Biology: For labeling and modifying biomolecules such as proteins and nucleic acids.
Medicine: In drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: In the development of advanced materials and nanotechnology applications.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkynes to form triazole linkages, facilitating the attachment of various molecules.
Bioconjugation: The NHS ester reacts with primary amines on biomolecules, forming stable amide bonds.
Deprotection: The Boc group can be removed to expose the amine, allowing further functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-(Azido-PEG4)-N-Boc-PEG4-NHS ester
- Azido-PEG3-NHS ester
- N-(Azido-PEG3)-N-Boc-PEG4-NHS ester
Uniqueness
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is unique due to its combination of functional groups, which provide versatility in various chemical reactions and applications. Its PEG3 spacer offers optimal solubility and flexibility, making it suitable for a wide range of research and industrial uses.
This compound’s multifunctionality and adaptability make it a valuable tool in modern scientific research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(9-13-39-17-21-41-19-15-37-11-7-28-29-27)8-12-38-16-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHKOJBRRUXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


